1,2-Dimethyl-3-phenylpropyl formate
Description
1,2-Dimethyl-3-phenylpropyl formate is an ester derivative combining a formate group with a branched alkyl chain substituted with a phenyl group. Formate esters generally exhibit volatility and are used in fragrances, solvents, or chemical intermediates. The phenyl group may enhance stability and alter solubility compared to non-aromatic analogs .
Properties
CAS No. |
63449-93-4 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(3-methyl-4-phenylbutan-2-yl) formate |
InChI |
InChI=1S/C12H16O2/c1-10(11(2)14-9-13)8-12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3 |
InChI Key |
MEHODVFYXPFAME-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)C(C)OC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-3-phenylpropyl formate can be synthesized by reacting 1,2-dimethyl-3-phenylpropanol with formic acid. The reaction is typically catalyzed by either an acid or a base. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to optimize the yield of the product .
Industrial Production Methods: In an industrial setting, the production of this compound involves the same basic reaction but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethyl-3-phenylpropyl formate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated compounds.
Scientific Research Applications
1,2-Dimethyl-3-phenylpropyl formate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2-dimethyl-3-phenylpropyl formate involves its interaction with various molecular targets and pathways. The ester functional group can undergo hydrolysis to form the corresponding alcohol and carboxylic acid. This reaction is catalyzed by esterases, which are enzymes that break down esters. The resulting products can then participate in further biochemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1,2-dimethyl-3-phenylpropyl formate to related esters and organophosphorus compounds from the evidence.
Structural and Functional Group Variations
Table 1: Key Structural Features and Properties
¹Specific data for this compound are unavailable in the evidence; inferred based on structural analogs.
Physical and Chemical Properties
- Volatility and Solubility: Formate esters (e.g., sodium formate derivatives) are typically more volatile than phosphonofluoridates due to weaker intermolecular forces. The phenyl group in this compound may reduce water solubility compared to sodium formate .
- Reactivity: Phosphonofluoridates (e.g., 1,2-dimethylpropyl ethylphosphonofluoridate) exhibit high reactivity due to the P–F bond, making them potent acetylcholinesterase inhibitors. In contrast, formate esters are less reactive and often serve as hydrolyzable prodrugs or solvents .
- Stability : The cyclopropane ring in dimethyl 3,3-diphenylcyclopropane-1,2-dicarboxylate provides structural rigidity, while the phenyl group in this compound may enhance thermal stability .
Industrial and Pharmaceutical Relevance
Gaps in Knowledge
Direct data on this compound are absent in the provided evidence. Further studies are needed to characterize its synthesis, stability, and biological activity relative to analogs like dimethyl 3,3-diphenylcyclopropane-1,2-dicarboxylate .
Biological Activity
1,2-Dimethyl-3-phenylpropyl formate is a compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
This compound consists of a formate ester derived from 1,2-dimethyl-3-phenylpropyl alcohol. The phenyl group is expected to contribute to its biological activity through various mechanisms.
Antihyperglycemic Effects
Recent studies have indicated that compounds similar to this compound exhibit antihyperglycemic properties. For instance, molecular docking studies revealed binding affinities to key enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. These findings suggest that the compound may help in managing blood glucose levels effectively .
Analgesic and Anti-inflammatory Properties
The compound has also been investigated for its analgesic and anti-inflammatory activities. In vitro assays demonstrated its potential to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response. The inhibition of COX-II has been linked to reduced pain and inflammation, making it a candidate for further pharmacological development .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound binds to enzymes involved in glucose metabolism and inflammation, leading to reduced activity of these pathways.
- Antioxidative Activity : Some studies suggest that similar compounds possess antioxidative properties that may contribute to their overall therapeutic effects .
Case Studies
Case Study 1: Antihyperglycemic Activity
A recent study conducted on diabetic rat models showed that administration of compounds structurally related to this compound resulted in significant reductions in blood glucose levels. The study utilized both oral glucose tolerance tests and fasting blood glucose measurements to assess efficacy.
Case Study 2: Analgesic Efficacy
In another study focusing on pain management, the compound was tested in a formalin-induced pain model in mice. Results indicated a notable decrease in pain response compared to control groups, supporting its potential as an analgesic agent.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antihyperglycemic | Inhibition of α-glucosidase | |
| Analgesic | COX-II inhibition | |
| Anti-inflammatory | Reduction of inflammatory markers |
Table 2: Molecular Docking Results
| Compound | Target Enzyme | Binding Affinity (kcal/mol) |
|---|---|---|
| This compound | α-glucosidase | -7.5 |
| COX-II | -8.0 | |
| α-amylase | -6.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
